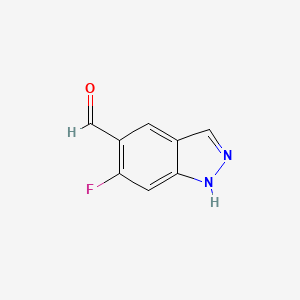

6-fluoro-1H-indazole-5-carbaldehyde

描述

Targeting Specific Biological Pathways and Receptors

The versatility of the 6-fluoro-1H-indazole-5-carbaldehyde scaffold allows for its elaboration into compounds that can selectively interact with various biological targets, thereby influencing specific signaling pathways implicated in disease.

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Consequently, the development of kinase inhibitors has become a major focus of drug discovery. The indazole core is a well-established pharmacophore for kinase inhibition, and derivatives of this compound have been explored as inhibitors of several important kinases. nih.govrsc.org

VEGFR-2, FGFR1, and ALK: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govrsc.org Fibroblast Growth Factor Receptor 1 (FGFR1) and Anaplastic Lymphoma Kinase (ALK) are also important targets in cancer therapy. nih.govnih.gov Indazole-based compounds have been designed as potent inhibitors of these receptor tyrosine kinases. nih.govrsc.org For instance, a series of indazole derivatives were designed and synthesized as VEGFR-2 kinase inhibitors, with the most potent compound exhibiting an IC50 of 1.24 nM. nih.gov Another study reported on novel 1H-indazol-3-amine derivatives as potent FGFR1 inhibitors, with one compound showing an IC50 of 2.9 nM. rsc.org

RIP2, c-Met, TTK, PDK1, and Rho kinase: Receptor-Interacting Protein 2 (RIP2) kinase is involved in inflammatory signaling pathways. nih.gov The c-Met proto-oncogene encodes a receptor tyrosine kinase implicated in tumor cell proliferation and invasion. TTK protein kinase (also known as Mps1) is a key regulator of the mitotic spindle checkpoint. nih.gov 3-Phosphoinositide-dependent protein kinase 1 (PDK1) is a central player in the PI3K signaling pathway, which is frequently activated in cancer. Rho kinase is involved in various cellular processes, including cell migration and proliferation. Indazole derivatives have shown promise in inhibiting these kinases as well. For example, pyrazolocarboxamides, which can be derived from indazole precursors, have been identified as potent and selective inhibitors of RIP2 kinase. nih.gov Furthermore, N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides have been discovered as inhibitors of the mitotic kinase TTK. nih.gov

Table 1: Examples of Protein Kinase Inhibition by Indazole Derivatives

| Kinase Target | Derivative Type | Key Findings |

| VEGFR-2 | Indazole derivatives | Potent inhibition with IC50 values in the nanomolar range, demonstrating anti-angiogenic properties. nih.gov |

| FGFR1 | 1H-indazol-3-amine derivatives | High enzymatic and cellular inhibitory activity. nih.govrsc.org |

| RIP2 | Pyrazolocarboxamides | Selective and potent inhibition, suggesting a therapeutic target for autoinflammatory disorders. nih.gov |

| TTK | N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides | Potent and selective inhibition of this mitotic kinase. nih.gov |

Serotonin (B10506) receptors, particularly the 5-HT₆ receptor, are implicated in cognitive function and are targets for the treatment of neurological and psychiatric disorders. nih.gov The 5-HT₆ receptor is a G-protein-coupled receptor that is primarily expressed in brain regions associated with learning and memory. nih.gov Indazole-based compounds have been investigated as modulators of these receptors. For example, novel multi-target ligands based on indazole and piperazine (B1678402) scaffolds have been synthesized and evaluated for their activity towards dopamine (B1211576) D2, and serotonin 5-HT₁A and 5-HT₂A receptors for the potential treatment of schizophrenia. nih.gov

Nitric oxide (NO) is a signaling molecule involved in various physiological and pathological processes. Overproduction of NO by nitric oxide synthase (NOS) isoforms has been linked to neurodegenerative diseases and neuropathic pain. rsc.org Indazole derivatives have been identified as inhibitors of NOS. nih.gov Specifically, 7-nitroindazole (B13768) has been characterized as a potent inhibitor of neuronal NOS (nNOS). nih.gov The inhibitory action of these indazoles is thought to occur through interaction with the heme-iron of the enzyme. nih.gov

Inflammation is a complex biological response implicated in a wide range of diseases. Indazole derivatives have demonstrated anti-inflammatory properties through various mechanisms. nih.gov Some indazole-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs).

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Indazole derivatives have shown promise as antimicrobial agents. nih.gov For instance, benzimidazole (B57391) derivatives, which can be synthesized from indazole precursors, have been identified as inhibitors of essential enzymes in bacteria, such as pyruvate (B1213749) kinase. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for effective biological activity.

For example, in the development of VEGFR-2 inhibitors, SAR studies of indazole derivatives revealed that specific substitutions on the indazole ring and the side chains attached to it significantly influence inhibitory potency and kinase selectivity. nih.gov The fluorine atom at the 6-position often contributes to enhanced binding affinity and improved pharmacokinetic properties. The carbaldehyde group at the 5-position serves as a versatile synthetic handle to introduce a variety of substituents, allowing for the exploration of a wide chemical space to identify optimal interactions with the target protein.

This compound stands out as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have enabled the development of a diverse range of compounds targeting key biological pathways involved in cancer, inflammation, and neurological disorders. The ongoing exploration of its derivatives through rigorous SAR studies continues to pave the way for the discovery of novel and more effective therapeutic agents.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-fluoro-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-2-8-5(3-10-11-8)1-6(7)4-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWTYNPFUNLQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization of 6 Fluoro 1h Indazole 5 Carbaldehyde

Reactivity of the Carbaldehyde Moiety

The aldehyde group is a versatile functional group that readily participates in a variety of chemical reactions, including condensations, reductions, oxidations, and nucleophilic additions.

Condensation reactions involving the aldehyde group are fundamental for constructing larger, more complex molecules. These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond.

One of the most common condensation reactions is the Knoevenagel condensation . In this reaction, the aldehyde reacts with an active methylene (B1212753) compound, such as malonates, in the presence of a base catalyst like piperidine (B6355638) or an acid catalyst like titanium tetrachloride, to form a new carbon-carbon double bond. acs.org This can lead to the formation of benzylidene malonates, which can further cyclize to form indene (B144670) derivatives. acs.org

Another important condensation reaction is the Wittig reaction . This reaction utilizes a phosphorus ylide to convert the aldehyde into an alkene. This method is highly versatile for creating carbon-carbon double bonds with good control over the stereochemistry of the resulting alkene.

The carbaldehyde group can be easily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Sodium borohydride (B1222165) is a common reagent used for the reduction of aldehydes to primary alcohols. This reaction is typically carried out in an alcoholic solvent.

Oxidation: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate, chromic acid, and milder oxidants like silver oxide.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A classic example is the Grignard reaction , where an organomagnesium halide (Grignard reagent) adds to the aldehyde to form a secondary alcohol after an acidic workup. This reaction is a powerful tool for forming new carbon-carbon bonds.

Reactivity of the Indazole Nucleus

The indazole ring system, being aromatic, can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the existing substituents on the ring.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.comyoutube.com The fluorine atom at the 6-position and the aldehyde group at the 5-position will direct incoming electrophiles to specific positions on the benzenoid portion of the indazole ring.

Nitration is a typical electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. masterorganicchemistry.com This is usually achieved by using a mixture of nitric acid and sulfuric acid. The reaction of indazoles with formaldehyde (B43269) in aqueous HCl has been studied, and it was found that while indazole itself and its 4-, 5-, and 6-nitro derivatives react, the 7-nitro-1H-indazole does not. nih.gov This suggests that the position of the nitro group significantly influences the reactivity of the indazole ring system. nih.gov

The nitration of substituted indazoles can lead to various isomers. For instance, the nitration of other substituted indazoles has been reported to yield specific nitro-substituted products. nih.govamericanelements.comchemicalbook.com

Electrophilic Aromatic Substitution on the Benzenoid Ring

Halogenation (e.g., bromination, chlorination)

While specific studies on the direct halogenation of 6-fluoro-1H-indazole-5-carbaldehyde are not extensively detailed in the provided search results, the behavior of related indazole systems suggests that electrophilic halogenation would likely occur on the benzene (B151609) ring. The directing effects of the existing substituents (the activating indazole nucleus and the deactivating but ortho-, para-directing fluorine and carbaldehyde groups) would influence the position of substitution. For instance, bromination of similar indazole scaffolds has been achieved, indicating that such transformations are feasible. The precise conditions and regioselectivity would depend on the specific halogenating agent and reaction conditions employed.

Functionalization at Nitrogen Atoms (N1 and N2)

The nitrogen atoms of the indazole ring are key sites for derivatization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's biological activity and physicochemical properties.

The alkylation and acylation of the indazole core are fundamental reactions for creating diverse derivatives. beilstein-journals.orgresearchgate.net The reaction of an indazole with an alkylating or acylating agent typically occurs in the presence of a base. The choice of base and solvent system can significantly influence the regioselectivity of the reaction, leading to either N1 or N2 substitution. beilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. beilstein-journals.org This is attributed to the formation of a sodium-indazole complex that directs the incoming electrophile to the N1 position. beilstein-journals.orgbeilstein-journals.org Conversely, different conditions can promote N2-alkylation. beilstein-journals.org Acylation reactions can also exhibit regioselectivity, often favoring the thermodynamically more stable N1-acylindazole. beilstein-journals.org

A variety of alkylating and acylating agents can be employed, including alkyl halides, tosylates, and aldehydes. beilstein-journals.orgresearchgate.net The development of efficient and regioselective protocols for these reactions is crucial for the synthesis of specific indazole-based compounds with desired properties. beilstein-journals.org

The indazole ring exists as two principal tautomers: the 1H-indazole and the 2H-indazole. researchgate.netnih.gov The 1H-tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer. beilstein-journals.orgresearchgate.net This tautomeric equilibrium is a critical factor in derivatization reactions, as the relative abundance and reactivity of each tautomer can influence the final product distribution. researchgate.net

During N-alkylation or N-acylation, the reaction can proceed through either the N1 or N2 position, and the observed regioselectivity is a result of a combination of steric and electronic factors of the indazole substrate, the nature of the electrophile, and the reaction conditions. beilstein-journals.org The understanding and control of this tautomerism are essential for achieving the desired regioselectivity in the synthesis of indazole derivatives. researchgate.net

Chemo- and Regioselectivity in Derivatization Reactions

Achieving chemo- and regioselectivity is a paramount challenge in the derivatization of polyfunctional molecules like this compound. The presence of multiple reactive sites necessitates careful selection of reagents and reaction conditions to target a specific position.

In the context of N-alkylation of indazoles, the regioselectivity between the N1 and N2 positions is a well-studied phenomenon. beilstein-journals.orgbeilstein-journals.org Factors influencing this selectivity include:

Substituents on the indazole ring: Electron-withdrawing or electron-donating groups at various positions can influence the nucleophilicity of the N1 and N2 atoms differently. beilstein-journals.org

The nature of the electrophile: The size and reactivity of the alkylating or acylating agent can play a role.

Reaction conditions: The choice of base, solvent, and temperature can dramatically shift the N1/N2 ratio. beilstein-journals.orgbeilstein-journals.org For instance, the use of cesium carbonate has been shown to promote N1-alkylation in certain indazole systems through a proposed chelation mechanism. beilstein-journals.org

The aldehyde group at the C5 position also offers a site for chemoselective reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine or other carbonyl derivatives, while leaving the indazole ring intact.

Development of Libraries of Novel this compound Derivatives

The strategic derivatization of this compound allows for the creation of libraries of novel compounds with diverse biological activities. By systematically varying the substituents at the nitrogen atoms and the aldehyde group, researchers can explore the structure-activity relationships (SAR) of this scaffold.

Spectroscopic and Structural Elucidation of 6 Fluoro 1h Indazole 5 Carbaldehyde Derivatives

Advanced Spectroscopic Techniques

Modern analytical chemistry employs several powerful techniques for the detailed structural elucidation of organic molecules. For substituted indazoles, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are indispensable tools. Each method probes different aspects of the molecular structure, yielding a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 6-fluoro-1H-indazole-5-carbaldehyde, multinuclear NMR experiments including ¹H, ¹³C, ¹⁵N, and ¹⁹F are employed for a complete characterization.

The chemical shift (δ) in NMR provides critical information about the electronic environment of a nucleus. In indazole systems, the position of substituents significantly influences the chemical shifts of the ring protons and carbons.

¹H NMR: The proton spectrum for a this compound derivative would show distinct signals for the aldehyde proton (-CHO), the N-H proton, and the aromatic protons on the indazole ring. The aldehyde proton is expected to appear far downfield, typically above δ 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic region would feature signals for H-3, H-4, and H-7. The H-4 proton, being adjacent to the electron-withdrawing aldehyde group, and the H-7 proton, being ortho to the fluorine atom, would have their chemical shifts significantly affected. For comparison, in the related compound 6-fluoro-1H-indazole-3-carbaldehyde , the aromatic protons appear between δ 7.20 and 8.22 ppm.

¹³C NMR: The ¹³C spectrum provides information on all carbon atoms in the molecule. Key signals include the carbonyl carbon of the aldehyde group, which is highly deshielded and appears significantly downfield (typically δ 185-195 ppm). The carbons of the benzene (B151609) ring are also diagnostic, particularly C-6, which is directly bonded to the fluorine atom, and C-5, bonded to the carbaldehyde group. The fluorine atom induces a large downfield shift on the directly attached carbon (C-6) and smaller, distance-dependent shifts on other carbons. In 6-fluoro-1H-indazole-3-carbaldehyde , the carbonyl carbon appears at δ 187.6 ppm, and the carbon attached to fluorine (C-6) is observed at δ 163.2 ppm, confirming the strong deshielding effect. researchgate.net

Tautomerism: Indazoles unsubstituted on the nitrogen can exist in two tautomeric forms: 1H-indazole and 2H-indazole. In solution, there is often a rapid equilibrium between these forms, which can lead to averaged signals in the NMR spectra. researchgate.net However, in many cases, one tautomer is thermodynamically more stable and predominates. researchgate.net Low-temperature NMR studies or analysis in the solid state can help to identify the individual tautomers. For most 5- and 6-substituted indazoles, the 1H-tautomer is the major form observed in solution. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, is highly effective for distinguishing between N-1 and N-2 isomers or tautomers in indazoles. The chemical shifts of the nitrogen atoms are very sensitive to their position and bonding environment within the heterocyclic ring.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. mdpi.com The chemical shift of the fluorine atom in this compound would provide direct evidence of the fluorine's chemical environment. In related difluoro-indazole derivatives, fluorine chemical shifts are observed in the range of δ -113 to -116 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Related Fluoro-Indazole Carbaldehyde Derivative

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 3 | - | 145.2 |

| 4 | 7.45 (ddd) | 114.2 (d) |

| 5 | - | 123.8 (d) |

| 6 | - | 163.2 (d) |

| 7 | 8.22 (dd) | 97.4 (d) |

| -CHO | 10.20 (s) | 187.6 |

| NH | 13.13 (br s) | - |

| Data is for the isomeric compound 6-fluoro-1H-indazole-3-carbaldehyde in acetone-d₆ and serves as an illustrative example. The 'd' in the ¹³C column indicates a doublet due to C-F coupling. |

Spin-spin coupling constants (J-values) provide through-bond connectivity information. In fluoro-indazole systems, both homo- and heteronuclear coupling constants are vital for structure confirmation.

¹H-¹H Coupling: Standard ortho, meta, and para couplings between the aromatic protons (H-3, H-4, H-7) would be observed, helping to confirm their relative positions.

¹H-¹⁹F and ¹³C-¹⁹F Coupling: The most diagnostic couplings involve the fluorine atom. The magnitude of the coupling constant between fluorine and a carbon or proton nucleus depends on the number of bonds separating them.

¹J(C-F): The one-bond coupling between C-6 and the fluorine atom is typically very large, often in the range of 240-250 Hz. In 6-fluoro-1H-indazole-3-carbaldehyde , this value is reported as 244 Hz.

nJ(C-F): Two- and three-bond couplings to other carbons in the ring (e.g., C-5 and C-7) are smaller but still significant (typically 10-30 Hz) and are crucial for assigning the carbon signals unambiguously.

nJ(H-F): Couplings between the fluorine at C-6 and the protons at C-7 and C-5 (if it were not substituted) are also observable and useful for confirming the substitution pattern.

Table 2: Representative C-F Coupling Constants (J, Hz) for a Related Fluoro-Indazole Carbaldehyde Derivative

| Coupling | Value (Hz) |

| ¹J(C6-F) | 244 |

| ²J(C5-F) | 11 |

| ²J(C7-F) | 27 |

| ³J(C4-F) | 26 |

| ³J(C7a-F) | 13 |

| Data is for the isomeric compound 6-fluoro-1H-indazole-3-carbaldehyde and serves as an illustrative example. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would show characteristic absorption bands for the N-H, C=O, C=C, and C-F bonds.

N-H Stretch: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indazole ring.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group would appear in the range of 1670-1700 cm⁻¹. For the related 6-fluoro-1H-indazole-3-carbaldehyde , this peak is observed at 1675 cm⁻¹.

C=C Stretch: Aromatic C=C stretching vibrations from the benzene and pyrazole (B372694) rings typically appear in the 1450-1650 cm⁻¹ region.

C-F Stretch: The C-F stretching vibration gives rise to a strong absorption band typically found in the 1000-1350 cm⁻¹ region.

Table 3: Key IR Absorption Frequencies for Functional Groups in Indazole Carbaldehyde Derivatives

| Functional Group | Vibration | Typical Frequency (cm⁻¹) |

| Indazole N-H | Stretch | 3100 - 3300 (broad) |

| Aldehyde C=O | Stretch | 1670 - 1700 (strong, sharp) |

| Aromatic C=C | Stretch | 1450 - 1650 (multiple bands) |

| Aromatic C-F | Stretch | 1000 - 1350 (strong) |

| Frequencies are typical ranges; specific values are illustrative based on related structures. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₈H₅FN₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (164.14 g/mol ). myskinrecipes.com The fragmentation pattern is influenced by the stability of the resulting ions. Common fragmentation pathways for such a molecule would likely involve:

Loss of the aldehyde group: Cleavage of the formyl radical (-CHO) to give a stable fragment at [M-29]⁺.

Loss of carbon monoxide: A rearrangement followed by the loss of a neutral CO molecule, resulting in a fragment at [M-28]⁺.

Cleavage of the pyrazole ring: Fragmentation of the heterocyclic ring, often involving the loss of N₂ or HCN, which is characteristic of many nitrogen-containing heterocycles. researchgate.net

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. For a molecule with the formula C₈H₅FN₂O , the calculated monoisotopic mass is 164.03859 g/mol . echemi.com An HRMS measurement confirming this exact mass provides unequivocal evidence for the molecular formula, distinguishing it from other potential formulas with the same nominal mass. For instance, the isomer 6-fluoro-1H-indazole-3-carbaldehyde was found to have an [M-H]⁻ ion at m/z 163.0304 in HRMS (ESI-), which corresponds to the calculated value of 163.0308 for the C₈H₄FN₂O⁻ ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic systems like indazole derivatives, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The spectrum of the parent 1H-indazole in ethanol, for instance, shows absorption maxima that can be used as a baseline for understanding the effects of substitution.

The introduction of a fluorine atom at the 6-position and a carbaldehyde group at the 5-position on the indazole ring is expected to modulate the electronic properties and, consequently, the UV-Vis absorption profile. The fluorine atom, being an electron-withdrawing group, and the aldehyde group, which can also withdraw electron density, are likely to cause a shift in the absorption bands. Spectroscopic studies on related substituted indazoles have shown that the position and intensity of these bands are sensitive to the nature and position of the substituents as well as the solvent used.

| Compound | Solvent | λmax (nm) | Transition |

| 1H-Indazole | Ethanol | 253, 295 | π → π |

| Substituted Indazoles | Various | Variable | π → π and n → π* |

Table 1: Representative UV-Vis Absorption Data for Indazole Derivatives. This table is illustrative and highlights the expected regions of absorption for such compounds. Actual values for this compound would require experimental measurement.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint that is complementary to infrared (IR) spectroscopy. In the study of 1H-indazole, Surface-Enhanced Raman Spectroscopy (SERS) has been utilized to understand its interaction with metal surfaces. nih.gov These studies, combined with Density Functional Theory (DFT) calculations, have helped in the assignment of vibrational bands. nih.gov

For this compound, the Raman spectrum would be characterized by vibrations of the indazole ring system, as well as modes associated with the C-F and C=O stretching of the substituents. The comparison between normal Raman and SERS spectra can reveal the orientation of the molecule when adsorbed on a surface, indicating which functional groups are interacting most strongly with the substrate. nih.gov It is suggested that 1H-indazole interacts with silver surfaces via its nitrogen atoms and the π-system of the ring, assuming a tilted orientation. nih.gov

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Indazole Ring Breathing | ~1000-1200 |

| C=O Stretch (aldehyde) | ~1680-1700 |

| C-F Stretch | ~1000-1350 |

| N-H Stretch | ~3100-3300 |

Table 2: Expected Raman Shifts for Key Vibrational Modes in this compound. These are approximate ranges and the precise positions would depend on the molecular environment.

X-ray Diffraction (XRD) for Solid-State Structure Determination

For complex organic molecules like derivatives of this compound, obtaining high-quality single crystals is a critical first step. springernature.com The resulting crystal structure reveals the molecule's conformation and how it assembles into a larger, three-dimensional lattice.

Single Crystal X-ray Analysis

Single crystal X-ray analysis is the most definitive method for molecular structure determination. researchgate.net By diffracting X-rays off a single crystal, a unique pattern is generated that can be mathematically deconvoluted to produce a model of the electron density, and thus the atomic positions.

| Parameter | Typical Value for Indazole Ring |

| C-C Bond Length | ~1.36-1.42 Å |

| C-N Bond Length | ~1.32-1.38 Å |

| N-N Bond Length | ~1.35 Å |

Table 3: Typical Bond Lengths in the Indazole Core. These values are generalized from known structures and provide a reference for what would be expected in the title compound.

Conformational Analysis and Intermolecular Interactions

The data from single crystal X-ray diffraction also allows for a detailed conformational analysis and the study of intermolecular interactions. mdpi.com The planarity of the indazole ring system, along with the orientation of the aldehyde group, can be precisely determined.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are critical in defining the supramolecular architecture of the crystal. mdpi.com In indazole derivatives, the N-H group is a potent hydrogen bond donor, while the nitrogen atom at position 2 and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors. The presence of the fluorine atom can also lead to the formation of C-H···F interactions. The study of these non-covalent interactions is often aided by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative strengths. mdpi.comrsc.org This type of analysis has been applied to other heterocyclic compounds to understand their packing arrangements. rsc.org

| Interaction Type | Potential Participating Groups |

| Hydrogen Bonding | N-H···N, N-H···O=C |

| π-π Stacking | Indazole ring - Indazole ring |

| C-H···F Interactions | C-H bonds and Fluorine atom |

Table 4: Potential Intermolecular Interactions in Crystalline this compound.

Computational and Theoretical Investigations of 6 Fluoro 1h Indazole 5 Carbaldehyde

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular method for calculations in quantum chemistry due to its favorable balance of accuracy and computational cost. DFT methods are frequently employed to determine the optimized geometry, electronic properties, and spectroscopic features of molecules. For substituted indazoles, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a solid foundation for understanding their behavior. nih.govresearchgate.net

Electronic Structure Analysis

Electronic structure analysis through DFT reveals fundamental properties of a molecule, such as the distribution of electron density and the energies of molecular orbitals. These calculations help in understanding the molecule's stability, geometry, and dipole moment. For the indazole ring system, DFT calculations can elucidate how substituents, like the fluoro and carbaldehyde groups in 6-fluoro-1H-indazole-5-carbaldehyde, influence the electronic properties of the entire molecule. For instance, studies on other indazole derivatives have successfully used DFT to analyze their geometric properties and Mulliken atomic charges. nih.gov Such an analysis for this compound would pinpoint the electron-rich and electron-deficient regions, which is critical for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on various indazole derivatives have shown that the HOMO-LUMO gap can be effectively calculated to predict reactivity. nih.govresearchgate.net For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals, indicating which atoms are most involved in electron donation and acceptance, thereby guiding predictions about its role in chemical reactions.

Table 1: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap for Indazole Derivatives (eV) (Note: This table is illustrative and based on data for related compounds, as specific values for this compound are not available in the cited literature. The data is derived from studies on other indazole derivatives to show typical calculated values.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 4-fluoro-1H-indazole | -6.83 | -0.73 | 6.10 |

| 4-chloro-1H-indazole | -6.91 | -0.95 | 5.96 |

| 4-bromo-1H-indazole | -6.83 | -1.03 | 5.80 |

| 4-metil-1H-indazole | -6.31 | -0.54 | 5.77 |

| Hypothetical values for this compound would be calculated here. |

Data adapted from a DFT study on corrosion inhibitors. researchgate.net

Reactivity Descriptors (e.g., chemical hardness, softness, electronegativity)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors are calculated using the following relationships:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Chemical Softness (S): S = 1 / η

Electronegativity measures the power of a molecule to attract electrons. Chemical hardness represents the resistance to change in its electron distribution, with harder molecules having a larger HOMO-LUMO gap. Softness is the reciprocal of hardness and indicates a higher reactivity. researchgate.net Calculating these parameters for this compound would offer a quantitative prediction of its stability and reactivity compared to other compounds.

Table 2: Illustrative Global Reactivity Descriptors for Indazole Derivatives (Note: This table is illustrative and based on data for related compounds to demonstrate the application of the concept.)

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) |

| 4-fluoro-1H-indazole | 3.78 | 3.05 | 0.33 |

| 4-chloro-1H-indazole | 3.93 | 2.98 | 0.34 |

| 4-bromo-1H-indazole | 3.93 | 2.90 | 0.34 |

| 4-metil-1H-indazole | 3.43 | 2.89 | 0.35 |

| Hypothetical values for this compound would be calculated here. |

Data adapted from a DFT study on corrosion inhibitors. researchgate.net

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound, an ESP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the carbaldehyde group, identifying them as sites for electrophilic interaction. The hydrogen on the N-H group and the carbon of the carbonyl group would likely show positive potential, marking them as sites for nucleophilic attack. This visualization is invaluable for predicting intermolecular interactions.

Mechanistic Studies using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface. These studies can identify transition states, intermediates, and the activation energies associated with different reaction pathways.

Reaction Pathway Elucidation

Elucidating a reaction pathway involves calculating the energies of reactants, products, and all transition states and intermediates between them. This allows for the determination of the most energetically favorable route for a reaction to proceed.

A notable example in the indazole family is the computational study of the reaction between various nitro-indazoles and formaldehyde (B43269) in an acidic medium. nih.govresearchgate.net Using DFT calculations at the B3LYP/6-311++G(d,p) level, researchers were able to provide a sound theoretical basis for the experimentally observed formation of N1-substituted products. nih.govresearchgate.net The calculations showed that the 1-substituted isomer was significantly more stable than the 2-substituted isomer, explaining the regioselectivity of the reaction. nih.gov

A similar computational investigation into the reactions of this compound would be invaluable. For instance, in reactions involving nucleophilic addition to the carbaldehyde group or electrophilic substitution on the aromatic ring, DFT calculations could predict the most likely products and provide detailed insight into the transition state structures and energy barriers, thereby explaining the reaction's kinetics and regioselectivity.

Transition State Analysis and Activation Energies

While specific transition state analyses for the synthesis of this compound are not extensively documented, the general principles can be inferred from studies on related indazole functionalization reactions. The synthesis of substituted indazoles often involves transition-metal-catalyzed C-H activation and annulation processes. nih.gov For instance, the Rh(III)-catalyzed synthesis of 1H-indazoles from imidates and nitrosobenzenes proceeds through a mechanism involving a rhodacycle intermediate. nih.gov The formation of this intermediate via C-H activation and subsequent migratory insertion into the N=O group are key steps with specific activation energy barriers. nih.gov

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating these reaction pathways. For the C-3 functionalization of 1H-indazoles, DFT studies have been used to calculate the energy barriers for the formation of intermediates in palladium-catalyzed cross-coupling reactions. mdpi.com These calculations revealed that ferrocene-based palladium complexes exhibit a lower energy barrier for intermediate formation compared to other catalysts, leading to higher catalytic efficiency. mdpi.com Similarly, the regioselectivity of N-alkylation on the indazole ring is governed by the relative stability of transition states leading to N1 or N2 products, which can be predicted computationally. beilstein-journals.orgbeilstein-journals.org DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate suggest that a chelation mechanism involving a cesium cation can lower the activation energy for the formation of the N1-substituted product. beilstein-journals.org These examples highlight how computational analysis of transition states and activation energies can explain and predict the outcome of reactions that could be used to synthesize or modify this compound.

Solvation Effects on Reaction Mechanisms

Solvation plays a critical role in chemical reactions, influencing the stability of reactants, intermediates, transition states, and products, thereby affecting reaction rates and mechanisms. Computational chemistry accounts for these effects using various solvation models, such as the Polarizable Continuum Model (PCM).

In studies on the reaction of indazole derivatives with formaldehyde, the PCM was used with water as the solvent to optimize the structures of reactants and intermediates at the B3LYP/6-311++G(d,p) level of theory. acs.org This approach provides a more accurate representation of the reaction in an aqueous environment. The choice of solvent can also dictate reaction pathways. For example, Rh-catalyzed reactions of pyrazolidinones with trifluoromethyl ynones yield different CF3-tethered indazole scaffolds depending on whether the solvent is DCE or TFE, with the latter leading to in situ transesterification. nih.gov

Furthermore, the conformational equilibrium of molecules like 2-fluorobenzaldehyde (B47322), an analog of the substituted benzene (B151609) ring portion of this compound, is significantly influenced by the solvent environment. The stabilization of different conformers by the solvent's reaction field can be modeled computationally, and results show that polar solvents can alter the relative free energies of conformers. cdnsciencepub.com For instance, the more polar O-cis conformer of 2-fluorobenzaldehyde is stabilized by 3.1 kJ/mol in a polar solvent compared to a nonpolar one. cdnsciencepub.com These findings underscore the necessity of including solvation effects in computational models to accurately predict the behavior of this compound in solution.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This approach is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. Numerous studies have employed these techniques to investigate indazole derivatives as inhibitors of various enzymes.

For instance, docking studies have been performed on indazole derivatives targeting proteins implicated in cancer, such as VEGFR2 kinase and renal cancer-related proteins (PDB: 6FEW). nih.govnih.gov These studies help in predicting the binding modes and energies, thus ranking the potential efficacy of different derivatives. nih.govresearchgate.net Similarly, indazole-containing compounds have been modeled as inhibitors of the influenza virus PA-PB1 interface and as anti-inflammatory agents by targeting the COX-2 enzyme. mdpi.com

Ligand-Protein Interactions

The specific interactions between a ligand and a protein determine the stability of the ligand-protein complex and, consequently, the biological activity. osu.edu For the indazole scaffold, these interactions typically involve hydrogen bonds, π-π stacking, and hydrophobic interactions.

In docking studies of arylsulphonyl indazole derivatives with VEGFR2, key interactions were observed with amino acid residues such as Ala866, Lys868, Glu885, and Cys919. nih.gov The indazole ring itself can act as both a hydrogen bond donor (via the N-H group) and acceptor, while its aromatic system facilitates π-π stacking with residues like Phe918. nih.gov The substituents on the indazole core play a crucial role in modulating these interactions. The 6-fluoro substituent on this compound can form halogen bonds or other electrostatic interactions, while the 5-carbaldehyde group can act as a hydrogen bond acceptor.

The table below summarizes typical interactions observed in docking studies of various indazole derivatives against different protein targets, providing a model for the potential interactions of this compound.

| Indazole Derivative Class | Protein Target | Key Interacting Residues | Types of Interactions | Reference |

| Arylsulphonyl Indazoles | VEGFR2 Kinase | Cys919, Glu885, Phe918 | Hydrogen Bonds, π-π Stacking | nih.gov |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | - | High Binding Energy Predicted | nih.gov |

| 2,3-Diphenyl-2H-indazoles | Human COX-2 | Tyr385, Ser530 | Hydrogen Bonds, Hydrophobic Interactions | mdpi.com |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania Trypanothione Reductase | - | Hydrophobic and Hydrophilic Interactions |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) studies correlate the structural features of a series of compounds with their biological activity. Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by developing mathematical models to predict the activity of new compounds. nih.gov

For indazole derivatives, SAR studies have been crucial in optimizing their potency as anticancer, anti-inflammatory, and antihypertensive agents. nih.gov For example, in a series of indazole-based HIF-1α inhibitors, substitutions on the indazole ring were found to be critical for activity. 3D-QSAR studies on these compounds generated steric and electrostatic contour maps, which provide a framework for designing new, more potent inhibitors. nih.gov These maps indicate regions where bulky groups or electron-withdrawing/donating groups would be favorable or unfavorable for activity. nih.gov

The presence of the fluorine atom at the 6-position and the carbaldehyde group at the 5-position of this compound would be key determinants of its activity profile. Fluorine, with its high electronegativity and small size, can significantly alter the electronic properties of the ring and engage in specific interactions with protein targets. beilstein-journals.org The aldehyde group is an electron-withdrawing group and a potential hydrogen bond acceptor, which can also strongly influence binding affinity.

Predictive Modeling for Biological Activity

Predictive modeling uses computational algorithms, including machine learning, to build models based on existing data (e.g., from QSAR studies) that can forecast the biological activity of untested chemical structures. researchgate.net Tools like the Molinspiration server are often used to calculate properties like drug-likeness and predict bioactivity scores for various drug targets, including GPCR ligands, ion channel modulators, and kinase inhibitors. researchgate.net Such predictions help in prioritizing which newly designed compounds should be synthesized and tested, saving time and resources. For new indazole derivatives, these models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential toxicity, which are critical for developing viable drug candidates. dntb.gov.ua

Conformational Analysis

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule and their relative energies. For a molecule like this compound, a key conformational question is the orientation of the aldehyde group (-CHO) relative to the fused ring system and the adjacent fluorine atom.

Studies on analogous compounds like 2-fluorobenzaldehyde and various difluorobenzaldehydes provide significant insight. cdnsciencepub.comacs.orgscilit.com These molecules can exist as two planar conformers: one where the aldehyde oxygen is trans (anti) to the fluorine atom and one where it is cis (syn). Computational studies, using methods such as STO-3G MO and DLPNO-CCSD(T), have shown that the trans conformer is generally more stable. cdnsciencepub.comacs.org For 2-fluorobenzaldehyde, the trans conformer is favored by a free energy difference of about 4.5 kJ/mol. cdnsciencepub.com The planarity of these conformers is stabilized by conjugation between the C=O π-orbital and the aromatic ring's π-system. acs.org

For this compound, the aldehyde at C5 is ortho to the fluorine at C6. By analogy, it is expected to exist predominantly in a planar conformation with the aldehyde oxygen oriented away from the fluorine atom (trans or anti). This preference is driven by the minimization of steric and electrostatic repulsion between the electronegative oxygen and fluorine atoms.

The table below, based on data for analogous fluorobenzaldehydes, illustrates the typical energy differences between conformers.

| Compound | Method | Conformer | Relative Energy (kJ/mol) | Reference |

| 2-Fluorobenzaldehyde | STO-3G MO | O-trans | 0.0 | cdnsciencepub.com |

| O-cis | 4.0 | cdnsciencepub.com | ||

| 2,6-Difluorobenzaldehyde | DLPNO-CCSD(T) | anti (O-trans) | 0.0 | acs.org |

| syn (O-cis) | - (Two equivalent minima) | acs.org | ||

| 2,5-Difluorobenzaldehyde | DLPNO-CCSD(T) | anti (O-trans) | 0.0 | acs.org |

| syn (O-cis) | 12.9 | acs.org |

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Studies of 6-Fluoro-1H-Indazole-5-Carbaldehyde Derivatives

Influence of Fluoro Substitution on Potency and Selectivity

The introduction of a fluorine atom at the 6-position of the indazole ring can significantly modulate the potency and selectivity of the resulting compounds. Fluorine's high electronegativity and small size allow it to alter the electronic properties and conformation of a molecule without adding significant steric bulk. This can lead to enhanced binding affinity for the target receptor and improved pharmacokinetic properties. nih.gov

For instance, in the development of factor Xa inhibitors, a 7-fluoroindazole moiety was found to be a key component for potency. acs.org The fluorine atom was observed to form a hydrogen bond with the protein's backbone, an interaction that was absent in the non-fluorinated analogue. acs.org This additional interaction contributed to a significant increase in inhibitory potency. acs.org Similarly, studies on benzothiazole (B30560) derivatives have shown that the presence of a fluorine atom can enhance cytotoxic activity against cancer cell lines. nih.gov

The strategic placement of fluorine can also influence the metabolic stability of a compound, a critical factor in drug design. By blocking sites susceptible to metabolic oxidation, fluorine substitution can prolong the half-life of a drug, leading to improved in vivo efficacy.

Role of the Carbaldehyde Group in Receptor Binding

The carbaldehyde group at the 5-position of the indazole ring is a key functional handle that can be readily transformed into a variety of other functional groups, allowing for the exploration of diverse chemical space and the optimization of receptor interactions. chemimpex.comnih.gov This aldehyde can participate in various chemical reactions, including reductive amination, Wittig reactions, and the formation of heterocyclic rings, to generate a library of derivatives with distinct pharmacological profiles. nih.gov

The carbonyl group of the carbaldehyde can itself act as a hydrogen bond acceptor, forming crucial interactions with the amino acid residues of a target protein. For example, in the case of certain kinase inhibitors, the carbonyl group of a carboxamide linkage, which can be derived from the carbaldehyde, has been shown to be involved in binding interactions. nih.gov The ability to modify the carbaldehyde group allows medicinal chemists to fine-tune the binding mode and affinity of a compound for its biological target. nih.gov

Impact of Substituents on Indazole Nitrogen Atoms

The two nitrogen atoms of the indazole ring, N1 and N2, provide additional sites for chemical modification that can significantly impact the biological activity of the resulting compounds. The substitution pattern on these nitrogen atoms can influence the compound's conformation, solubility, and ability to form hydrogen bonds.

Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent on the indazole nitrogen can be critical for potency and selectivity. For instance, in a series of N-alkylated indazole-5-carboxamide derivatives, the binding interactions with the target enzyme were established through the N1 or N2 nitrogen of the indazole moiety. nih.gov The choice between N1 and N2 substitution can also affect the tautomeric equilibrium of the indazole ring, which in turn can influence its interaction with the receptor. nih.gov

Preclinical Evaluation and In Vivo Studies

The preclinical evaluation of compounds derived from the this compound scaffold is a crucial step in the drug discovery process. These studies provide essential information about the compound's behavior in a living organism, including its pharmacokinetic and pharmacodynamic properties, as well as its oral bioavailability. nih.gov

Pharmacokinetic and Pharmacodynamic Profiles

The pharmacokinetic profile of a drug candidate describes its absorption, distribution, metabolism, and excretion (ADME) properties. A desirable pharmacokinetic profile is essential for a drug to reach its target in sufficient concentration and for a sufficient duration to elicit a therapeutic effect. Studies on various indazole derivatives have shown that this scaffold can be incorporated into molecules with favorable pharmacokinetic properties. nih.gov For example, some 1H-indazole derivatives have been identified as orally bioavailable estrogen receptor degraders with good bioavailability across different species. nih.gov

The pharmacodynamic profile of a compound relates to its mechanism of action and its effects on the body. In vivo studies are conducted to confirm that the compound interacts with its intended target and produces the desired biological response. For instance, a novel series of 1H-indazole derivatives demonstrated potent and selective inhibition of CDK8, a kinase involved in cancer, and showed in vivo efficacy in a tumor xenograft model. nih.gov

Oral Bioavailability Studies

Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a key parameter in drug development. science.gov A high oral bioavailability is generally desirable as it allows for convenient oral administration. Several indazole-based compounds have shown good oral bioavailability in preclinical studies.

For example, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were found to be potent TTK inhibitors with good oral bioavailability in rodents. nih.gov Similarly, a 2H-indazole derivative exhibited an oral bioavailability of 72% in rats and demonstrated significant in vivo antitumor efficacy. nih.gov These findings highlight the potential of the indazole scaffold to generate orally active drug candidates.

Design and Synthesis of New Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting material for the design and synthesis of new therapeutic agents targeting a wide range of diseases. researchgate.netnih.govnih.govnih.gov The versatility of the carbaldehyde group allows for the introduction of various substituents and the construction of more complex molecular architectures. chemimpex.com

The synthesis of new derivatives often involves a multi-step process. The initial aldehyde can be converted to an alcohol, which can then be further functionalized. hanyang.ac.kr Alternatively, the aldehyde can undergo reductive amination to introduce different amine-containing side chains. The indazole nitrogen can also be alkylated or arylated to further explore the structure-activity relationships. nih.gov

Fragment-based drug discovery is a powerful approach that has been successfully applied to the design of new inhibitors based on the indazole scaffold. nih.gov By identifying small fragments that bind to the target protein, and then linking them together or growing them, potent and selective inhibitors can be developed. This strategy was used to identify 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors. nih.gov

The rational design of new therapeutic agents also relies on computational modeling and docking studies to predict how a molecule will bind to its target. This information can guide the synthesis of new analogues with improved potency and selectivity. nih.gov

Interactive Data Table: Research Findings on Indazole Derivatives

| Derivative Class | Target | Key Findings |

| 7-Fluoroindazoles | Factor Xa | Fluoro substitution significantly increases potency through hydrogen bonding. acs.org |

| N-Alkylated Indazole-5-Carboxamides | MAO-B | N1/N2 nitrogen and carbonyl group are crucial for receptor binding. nih.gov |

| 1H-Indazole Derivatives | Estrogen Receptor | Orally bioavailable with good cross-species bioavailability. nih.gov |

| 3-(4-(Heterocyclyl)phenyl)-1H-Indazole-5-Carboxamides | TTK | Potent inhibitors with good oral bioavailability in rodents. nih.gov |

| 2H-Indazole Derivatives | VEGFR | Desirable pharmacokinetic profiles with 72% oral bioavailability in rats. nih.gov |

Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in which small, low-complexity molecules, or "fragments," that bind to a biological target are identified and then grown or combined to produce a higher-affinity lead. The indazole scaffold is recognized as a privileged structure in medicinal chemistry and is frequently identified as a core fragment in FBDD campaigns.

While specific studies detailing a complete FBDD campaign initiated directly from this compound are not extensively documented in public literature, its utility as a key intermediate in constructing larger, potent molecules aligns with the core principles of fragment-based design. For instance, this compound serves as "Intermediate E" in the synthesis of 3-Methyl-imidazo[1,2-b]pyridazine derivatives, which have been investigated as inhibitors of the c-Met kinase, a target implicated in cancer. google.com In this context, the this compound moiety can be considered a core fragment that is chemically elaborated to build a molecule with the desired biological activity and pharmacological properties. The process of using this aldehyde to construct a more complex heterocyclic system demonstrates the evolution of a fragment into a more potent and specific drug candidate.

Lead Optimization Strategies

Lead optimization is the process of refining a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The chemical structure of this compound makes it an exceptionally useful scaffold for such strategies. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR).

Patented research illustrates the role of this compound in lead optimization for different therapeutic targets:

Kinase Inhibitors: In the development of c-Met kinase inhibitors, this compound is used as a crucial starting material. google.com The ability to modify the aldehyde group allows for the synthesis of a library of derivatives, enabling the optimization of interactions within the kinase binding site to enhance potency and selectivity. This strategic modification is central to developing effective treatments for diseases driven by c-Met activity, such as various solid tumors. google.com

Antiviral Agents: The compound has also been employed as an intermediate in the synthesis of 2,3-substituted indole (B1671886) derivatives designed to treat viral infections, particularly those caused by the Hepatitis C virus (HCV). google.com In a patented process, the aldehyde is first protected and then carried through subsequent synthetic steps to build complex molecules that act as HCV protease inhibitors. google.com This highlights its utility in creating diverse molecular architectures to target different classes of enzymes.

The presence of the fluorine atom on the indazole ring is also a key feature for lead optimization. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability of a drug candidate. The combination of the reactive aldehyde and the strategic fluorine atom makes this compound a highly valuable molecule for developing next-generation therapeutics.

Other Scientific and Industrial Applications

Applications in Agrochemicals

The indazole nucleus is a key component in a number of biologically active compounds, including those with pesticidal properties. While direct applications of 6-fluoro-1H-indazole-5-carbaldehyde in commercial agrochemicals are not extensively documented in publicly available literature, its role as a key intermediate is implied by the prevalence of fluorinated indazole derivatives in the development of new crop protection agents. For instance, a Korean patent discloses insecticide mixtures containing substituted indazole derivatives, highlighting the importance of this class of compounds in pest management. google.com The synthesis of complex indazole-based molecules for agrochemical use often relies on versatile building blocks like this compound to introduce specific structural motifs that enhance efficacy and selectivity. The general importance of indazole derivatives in controlling invertebrate pests in both agricultural and non-agricultural settings underscores the potential of this compound in the development of novel insecticides. google.com

Use in Material Science

The electronic properties of indazole derivatives make them attractive candidates for applications in material science. The non-fluorinated analog, 1H-indazole-5-carbaldehyde, is noted for its use in the formulation of advanced materials. Current time information in Winnipeg, CA. The introduction of a fluorine atom in this compound can further enhance these properties, making it a promising component for novel materials.

Biochemical Research Reagents and Fluorescent Probes

In the realm of biochemical research, specialized reagents and fluorescent probes are essential tools for elucidating biological processes. The structural analog, 1H-indazole-5-carbaldehyde, is recognized for its utility as a reagent in biochemical assays and as a precursor for fluorescent probes. Current time information in Winnipeg, CA. The aldehyde functionality of this compound provides a convenient handle for conjugation to biomolecules or for the construction of fluorescent scaffolds. The intrinsic fluorescence of the indazole ring, potentially modulated by the fluorine substituent, could be harnessed to design novel probes for imaging and sensing applications in cellular and molecular biology.

Role as a Building Block for Complex Organic Molecules

The primary and most significant application of this compound is its function as a versatile building block in organic synthesis. The presence of both a modifiable carbaldehyde group and a fluorinated indazole core allows for the construction of a diverse range of complex heterocyclic compounds with potential biological activity.

The aldehyde group can participate in a wide variety of chemical reactions, including but not limited to:

Reductive amination to form amines.

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

Condensation reactions with various nucleophiles to form new heterocyclic rings.

Oxidation to the corresponding carboxylic acid.

Reduction to the corresponding alcohol.

A Chinese patent details the synthesis of 5-bromo-4-fluoro-1H-indazole, emphasizing the importance of such fluorinated indazole intermediates in the preparation of new compounds with potential therapeutic applications, including those for cardiovascular diseases and diabetes. google.com This highlights the value of fluorinated indazole scaffolds in medicinal chemistry. The reactivity of the aldehyde group allows for the facile introduction of various functional groups and the construction of larger, more complex molecules, which is a cornerstone of drug discovery and development. Current time information in Winnipeg, CA.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

While methods for the synthesis of indazole derivatives exist, the development of more efficient, scalable, and environmentally friendly synthetic routes remains a critical area of research. nih.govnih.gov Current strategies often involve multi-step processes that can be time-consuming and may result in modest yields. nih.gov Future research should focus on:

One-Pot Syntheses: Developing domino or one-pot reactions to construct the 6-fluoro-1H-indazole-5-carbaldehyde core or its derivatives in a single, efficient operation would significantly streamline the manufacturing process. researchgate.net

Catalytic Methods: Investigating novel catalytic systems, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved regioselectivity. nih.govacs.orgnih.govacs.org For instance, photocatalytic methods are emerging as a powerful tool for the direct functionalization of heterocyclic compounds. acs.org

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, enhance safety, and facilitate large-scale production.

A notable advancement in this area is the direct C3-amidation of 2H-indazoles using photoredox catalysis, which circumvents traditional multi-step procedures. acs.org Another innovative approach involves a three-component reaction for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives without the need for metal catalysts or additives. nih.govacs.org

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of this compound is paramount for its effective utilization in synthesis. The fluorine atom at the 6-position and the carbaldehyde group at the 5-position significantly influence the electronic properties and, consequently, the reactivity of the indazole ring.

Future research should aim to elucidate:

The precise electronic effects of the fluorine substituent on the reactivity of the aldehyde and the N-H of the pyrazole (B372694) ring.

The regioselectivity of various reactions, particularly electrophilic and nucleophilic substitutions on the indazole core.

The mechanisms of cyclization and condensation reactions involving the aldehyde group.

Studies on related fluorinated indazoles have shown that the position of the fluorine atom can significantly impact the supramolecular structure and hydrogen bonding patterns, which in turn can affect reactivity. rsc.org Mechanistic studies, including kinetic analysis and computational modeling, will be instrumental in predicting and controlling the outcomes of chemical transformations. researchgate.netrsc.org

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable tools in modern drug discovery. nih.gov Advanced computational modeling can accelerate the design and optimization of this compound derivatives with desired biological activities and pharmacokinetic properties.

Key areas for computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models to predict the biological activity of new derivatives based on their structural features. nih.gov

Molecular Docking and Dynamics Simulations: Simulating the binding of indazole derivatives to specific biological targets, such as protein kinases, to understand the molecular basis of their activity and guide the design of more potent and selective inhibitors. nih.govnih.govnih.gov

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development.

For example, in silico high-throughput screening has successfully identified indazole-derived inhibitors of ULK1, a kinase involved in autophagy. nih.govresearchgate.net Similarly, computational studies have been employed to design indazole derivatives as inhibitors of GSK-3β and HDAC. nih.govresearchgate.net

Comprehensive Biological Profiling of Derivatives

The indazole scaffold is known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.goveurekaselect.comresearchgate.net A comprehensive biological evaluation of a diverse library of derivatives synthesized from this compound is crucial to uncover their full therapeutic potential.

Future profiling should encompass:

Broad-Spectrum Screening: Testing derivatives against a wide panel of biological targets, including various protein kinases, enzymes, and receptors. nih.govlongdom.org

Cell-Based Assays: Evaluating the efficacy of compounds in relevant cellular models of disease, such as cancer cell lines. nih.govlongdom.org

In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties, as well as the efficacy and safety, of the most promising lead compounds in animal models.

Recent studies have highlighted the potential of indazole derivatives as inhibitors of bacterial Gyrase B, epidermal growth factor receptor (EGFR), and as modulators of the farnesoid X receptor (FXR). nih.govnih.govgoogle.com

Development of Targeted Delivery Systems

To enhance the therapeutic efficacy and minimize potential side effects of potent indazole derivatives, the development of targeted drug delivery systems is a promising strategy. nih.gov Nanotechnology offers a range of platforms for delivering drugs specifically to the site of action. nih.govresearchgate.net

Research in this area should focus on:

Nanoparticle Encapsulation: Encapsulating indazole derivatives within nanoparticles, such as liposomes, polymeric micelles, or dendrimers, to improve their solubility, stability, and bioavailability. mdpi.com

Targeted Ligand Conjugation: Attaching targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles to direct the drug specifically to cancer cells or other diseased tissues.

Stimuli-Responsive Systems: Designing delivery systems that release the drug in response to specific stimuli present in the target microenvironment, such as pH or enzymes.

The use of heterocyclic nanocarriers is an emerging field with the potential to overcome challenges such as multidrug resistance in cancer therapy. nih.govresearchgate.net

Translation to Clinical Applications

The ultimate goal of research on this compound and its derivatives is their successful translation into clinical applications for the benefit of patients. ontosight.ai This long and complex process requires a multidisciplinary approach and careful navigation of the regulatory landscape.

Key steps towards clinical translation include:

Preclinical Development: Conducting extensive preclinical studies to demonstrate the safety and efficacy of lead compounds in relevant animal models.

Investigational New Drug (IND) Application: Submitting a comprehensive data package to regulatory agencies, such as the FDA, to obtain approval for initiating clinical trials.

Clinical Trials: Conducting phased clinical trials (Phase I, II, and III) in human subjects to evaluate the safety, dosage, efficacy, and side effects of the new drug candidate.

Several indazole-based compounds are currently in clinical trials for various indications, underscoring the therapeutic potential of this chemical class. nih.govresearchgate.netgoogle.com

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and fluorine-induced deshielding in adjacent carbons.

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Observe the molecular ion peak (m/z ~164.1) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) and stoichiometry (C₈H₅FN₂O).

Reference analogous indazole derivatives for comparative shifts .

How can reaction conditions be optimized to enhance the yield of this compound?

Q. Advanced Research Focus

- Solvent Screening : Test polar aprotic solvents (DMF, DCE) to improve solubility of intermediates.

- Catalyst Variation : Explore Lewis acids (e.g., ZnCl₂) to accelerate formylation.

- Temperature Gradients : Conduct reactions at 20°C, 40°C, and 60°C to identify kinetic vs. thermodynamic control.

- In-situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time (e.g., 1–24 hours) .

What strategies resolve conflicting spectral data (e.g., NMR shifts) during characterization of derivatives?

Q. Advanced Research Focus

- Multi-dimensional NMR : Employ HSQC and HMBC to resolve overlapping signals caused by fluorine’s electronegativity.

- Computational Predictions : Compare experimental shifts with DFT-calculated chemical shifts (Gaussian or ORCA software).

- Cross-laboratory Validation : Replicate analyses in independent labs to rule out instrumental artifacts .

How is X-ray crystallography applied to determine the crystal structure of its metal complexes?

Q. Advanced Research Focus

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K for high-resolution data.

- Structure Solution : Apply SHELXT for phase determination via direct methods.

- Refinement : Refine anisotropic displacement parameters with SHELXL, achieving R1 < 5%. Validate via PLATON for symmetry checks .

How to analyze contradictory bioactivity results in studies of its analogs?

Q. Advanced Research Focus

- Mediation Analysis : Use structural equation modeling (SEM) to test if bioactivity contradictions arise from confounding variables (e.g., solvent polarity, cell-line variability).

- Longitudinal Studies : Track dose-response relationships over time to distinguish transient vs. sustained effects.

- Meta-Analysis : Aggregate data from multiple studies to identify trends masked by small sample sizes .

What safety and storage protocols are essential for handling this compound?

Q. Basic Research Focus

- Storage : Keep at –20°C under nitrogen to prevent aldehyde oxidation.

- Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.

- Waste Disposal : Neutralize with 10% NaOH before disposal .

How do electronic effects of fluorine influence its reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs reactions to the 3-position of the indazole ring.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings.

- Kinetic Studies : Compare reaction rates with non-fluorinated analogs to quantify fluorine’s deactivating role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。